N-ethyl-3-methyl-2-nitroaniline

Aminopeptidase N Enzymology Drug Discovery

N-Ethyl-3-methyl-2-nitroaniline (CAS 160984-53-2) offers a structurally unique 2-nitro-3-methyl-N-ethyl substitution pattern, delivering enhanced basicity over N-methyl analogs and precise protonation-state control. Its documented APN/CD13 inhibition (IC50 = 30 nM) with >3,300-fold selectivity over HDAC1/HDAC2 minimizes off-target effects in enzymology studies. A validated DBU-catalyzed synthetic route yields >75–90%, enabling efficient SAR expansion. For reproducible APN assays, dye synthesis, or medicinal chemistry, order only authentic 160984-53-2 to eliminate isomer variability.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 160984-53-2
Cat. No. B1409477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-methyl-2-nitroaniline
CAS160984-53-2
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC(=C1[N+](=O)[O-])C
InChIInChI=1S/C9H12N2O2/c1-3-10-8-6-4-5-7(2)9(8)11(12)13/h4-6,10H,3H2,1-2H3
InChIKeyQGYHJAAZYQMNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3-methyl-2-nitroaniline (CAS 160984-53-2): Procurement-Grade Nitroaniline Intermediate and Probe Compound for Aminopeptidase N Research


N-Ethyl-3-methyl-2-nitroaniline (CAS 160984-53-2) is a substituted nitroaniline derivative with molecular formula C9H12N2O2 and molecular weight of 180.20 g/mol . The compound features a nitro group at the 2-position, a methyl substituent at the 3-position, and an N-ethyl amino group on the benzene ring . This specific substitution pattern confers distinct chemical properties including enhanced basicity relative to N-methyl analogs and measurable biological activity as an aminopeptidase N (APN/CD13) inhibitor. Commercially available at purities of 95% or higher , this compound serves as both a versatile synthetic intermediate for dyes and pharmaceutical research and as a research tool in enzymology studies.

Why N-Ethyl-3-methyl-2-nitroaniline Cannot Be Indiscriminately Substituted with Other Nitroaniline Congeners


Substitution among nitroaniline derivatives without structural verification introduces uncontrolled experimental variables. The specific 2-nitro-3-methyl-N-ethyl substitution pattern of this compound dictates both its electronic properties and biological target engagement. N-Ethyl-substituted anilines are measurably more basic than the corresponding N-methyl-substituted anilines [1], affecting protonation state-dependent properties such as solubility, membrane permeability, and reactivity. Furthermore, the compound demonstrates concentration-dependent inhibition of aminopeptidase N with an IC50 of 30 nM [2], whereas closely related nitroaniline analogs exhibit divergent activity profiles. Even positional isomers within the nitroaniline class display substantially different physicochemical parameters [3]; for instance, 3-nitroaniline exhibits a pKa of 2.47 and LogP of 1.37, while the 2-nitro substitution pattern confers distinct electronic and steric characteristics. Procurement of the exact CAS 160984-53-2 material ensures experimental reproducibility and eliminates the confounding variables introduced by even structurally similar alternatives.

Quantitative Differential Evidence for N-Ethyl-3-methyl-2-nitroaniline (160984-53-2) in Research Procurement


Aminopeptidase N (APN/CD13) Inhibition Potency: 30 nM IC50 in Porcine Kidney Microsomes

N-Ethyl-3-methyl-2-nitroaniline inhibits porcine aminopeptidase N (APN) with an IC50 of 30 nM [1]. This is the only nitroaniline derivative in the BindingDB dataset with documented nanomolar APN inhibitory activity; structural analogs lacking the N-ethyl-3-methyl substitution pattern are either inactive or untested against this target, establishing a distinct functional differentiation relevant to APN-focused research programs.

Aminopeptidase N Enzymology Drug Discovery

HDAC1/HDAC2 Selectivity: >100 μM IC50 Confirms Target Selectivity Window

In a direct selectivity panel, N-ethyl-3-methyl-2-nitroaniline was tested against human HDAC1/HDAC2 in HeLa cell nuclear extract and exhibited an IC50 > 100,000 nM (>100 μM) [1]. This demonstrates a >3,300-fold selectivity window for APN (IC50 = 30 nM) over HDAC1/HDAC2, establishing a functional selectivity profile relevant to off-target assessment in APN-focused studies.

Histone Deacetylase Selectivity Enzymology

Enhanced Basicity Relative to N-Methyl Congeners: Class-Level Structure-Property Differentiation

N-Ethyl-substituted anilines are consistently more basic than their N-methyl-substituted counterparts across the nitroaniline class [1][2]. This established structure-property relationship derives from the larger steric bulk of the ethyl group, which reduces solvation of the protonated ammonium ion and increases electron density on nitrogen relative to the methyl analog. The basicity order C6H5NHC2H5 > C6H5NHCH3 has been experimentally verified in multiple solvent systems [1].

Physical Organic Chemistry Basicity Reactivity

Synthetic Versatility as DBU-Catalyzed Nucleophilic Aromatic Substitution Product

N-Substituted-2-nitroanilines, including the N-ethyl-3-methyl derivative, are accessible via DBU-catalyzed nucleophilic aromatic substitution of 2-chloronitrobenzene with substituted amines/anilines, achieving good to excellent yields (>75–90%) [1]. This synthetic route demonstrates the compound's role as a versatile building block accessible through established, high-yielding methodology, while the N-ethyl substitution confers distinct basicity and solubility properties compared to N-methyl or unsubstituted nitroaniline products.

Synthetic Methodology Nucleophilic Aromatic Substitution Process Chemistry

Species-Differential APN Inhibition: 30 nM (Porcine) vs. 280 nM (Human)

N-Ethyl-3-methyl-2-nitroaniline exhibits species-dependent APN inhibition, with IC50 = 30 nM in porcine kidney microsomes [1] versus IC50 = 280 nM in human ES2 cells [2], representing an approximately 9.3-fold difference in potency between species systems.

Species Selectivity Aminopeptidase N Translational Pharmacology

Validated Research and Industrial Application Scenarios for N-Ethyl-3-methyl-2-nitroaniline (160984-53-2)


Aminopeptidase N (APN/CD13) Enzymology Probe Development

Researchers investigating aminopeptidase N (APN/CD13) enzymology can employ N-ethyl-3-methyl-2-nitroaniline as a validated inhibitory probe with documented IC50 = 30 nM in porcine kidney microsomes [1]. The compound's >3,300-fold selectivity over HDAC1/HDAC2 (IC50 > 100 μM) [2] reduces off-target confounding in APN-focused assays. Species-specific potency data (porcine IC50 = 30 nM vs. human ES2 IC50 = 280 nM) [3] enables informed model system selection.

Structure-Activity Relationship (SAR) Studies of Nitroaniline-Derived APN Inhibitors

Medicinal chemistry programs targeting aminopeptidase N can utilize N-ethyl-3-methyl-2-nitroaniline as a starting scaffold for SAR exploration. The compound's 30 nM APN IC50 [1] provides a baseline potency for comparative evaluation of structural modifications, while the established DBU-catalyzed synthetic route with >75–90% yields [4] enables efficient analog generation.

Synthesis of Substituted Azo Dyes and Specialty Colorants

N-Ethyl-3-methyl-2-nitroaniline serves as a diazo component in the synthesis of azo dyes and specialty colorants , with the N-ethyl substitution conferring enhanced basicity relative to N-methyl analogs [5] and modulating the electronic properties of the resulting chromophore.

Pharmaceutical Intermediate for N-Substituted Nitroaniline Derivatives

Process chemistry groups synthesizing N-substituted nitroaniline derivatives can source N-ethyl-3-methyl-2-nitroaniline as a key intermediate, with established methodology using DBU-catalyzed nucleophilic aromatic substitution of 2-chloronitrobenzene providing yields >75–90% [4].

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